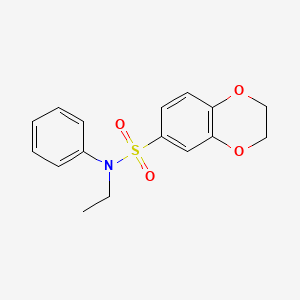

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

Properties

IUPAC Name |

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-2-17(13-6-4-3-5-7-13)22(18,19)14-8-9-15-16(12-14)21-11-10-20-15/h3-9,12H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGNDZBMRABVSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323498 | |

| Record name | N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85271311 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

302583-51-3 | |

| Record name | N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihaloalkane under basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxine derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

N-alkylation: The final step involves the N-alkylation of the sulfonamide with ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Nitro, sulfo, or halo derivatives of the benzodioxine ring.

Scientific Research Applications

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in bacterial cell wall synthesis.

Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Parent Sulfonamide: 2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide

- Molecular Formula: C₈H₉NO₄S

- Molecular Weight : 215.23 g/mol

- Key Features : Lacks N-substituents; serves as the foundational structure.

- Activity: Limited data on biological activity, but its unsubstituted sulfonamide group may reduce lipophilicity and membrane permeability compared to alkyl/aryl derivatives .

N-Phenyl Derivative: 2,3-Dihydro-N-Phenyl-1,4-Benzodioxin-6-Sulfonamide

- Molecular Formula: C₁₄H₁₃NO₄S

- Molecular Weight : 291.32 g/mol

- Key Features : Substituted with a single phenyl group at the sulfonamide nitrogen.

- Activity: Not directly reported in the evidence, but structural analogs with phenyl groups (e.g., compound 3 in ) showed inactivity against Salmonella typhi and moderate activity against E. coli (IC₅₀: ~9.22 μg/mL) .

Alkyl/Aralkyl Derivatives (e.g., 5a-e from )

- Representative Compound : N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c)

- Molecular Formula : C₂₄H₂₄N₂O₅S

- Molecular Weight : 452.52 g/mol

- Activity :

- Antibacterial : Inactive against S. typhi but active against E. coli (IC₅₀: 9.66 μg/mL vs. ciprofloxacin MIC: 8.01 μg/mL).

- Lipoxygenase Inhibition : IC₅₀: 85.79 mM (vs. reference Baicalein: 22.41 mM) .

Complex Sulfamoylphenyl Derivative: N-{4-[(3,4-Dimethylphenyl)Sulfamoyl]Phenyl}-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide

- Molecular Formula : C₂₂H₂₂N₂O₆S₂

- Molecular Weight : 474.55 g/mol

Ethylsulfonyl Derivative: N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-N-(Ethylsulfonyl)Glycine

- Molecular Formula: C₁₁H₁₃NO₆S₂

- Molecular Weight : 335.35 g/mol

Structural-Activity Relationship (SAR) Analysis

*Estimated based on analogous structures.

Key Research Findings

Substituent Impact : Alkyl/aralkyl groups (e.g., ethyl, phenylpropyl) enhance antibacterial activity compared to the parent sulfonamide. The N-ethyl-N-phenyl substitution in the target compound may balance lipophilicity and steric effects, optimizing membrane penetration and target binding .

Enzyme Inhibition : Bulky substituents (e.g., 3-phenylpropyl) show moderate lipoxygenase inhibition, suggesting the target compound’s ethyl-phenyl groups could offer similar or improved activity .

Metabolic Considerations : Ethylsulfonyl derivatives () highlight the trade-off between electronic effects and bioavailability, a critical factor in drug design .

Biological Activity

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound belonging to the sulfonamide class, which is widely recognized for its therapeutic applications, particularly as antimicrobial agents. This compound features a unique benzodioxine ring structure that contributes to its biological activity.

The primary mechanism of action for this compound involves the inhibition of cholinesterase enzymes. These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in nerve signal transmission. By inhibiting cholinesterase activity, the compound increases the concentration of acetylcholine at synaptic junctions, enhancing cholinergic signaling. This action can lead to various physiological effects, including increased muscle contraction and enhanced cognitive function.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized primarily in the liver. The resulting metabolites are typically inactive and are excreted through bile or feces. This metabolic pathway is essential for understanding the drug's efficacy and safety profile in therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an enzyme inhibitor and antimicrobial agent. Below is a summary of its biological activities:

| Activity | Description |

|---|---|

| Cholinesterase Inhibition | Inhibits cholinesterase enzymes, leading to increased acetylcholine levels. |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains by interfering with cell wall synthesis. |

| Enzyme Inhibition | Potentially inhibits enzymes involved in critical biochemical pathways related to microbial growth. |

Case Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Study : A research study evaluated the inhibitory effects of various sulfonamides on cholinesterase enzymes. It was found that this compound exhibited significant inhibition compared to other tested compounds. The study highlighted its potential for therapeutic applications in treating neurodegenerative diseases where cholinergic signaling is impaired .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against a range of bacterial pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antimicrobial agent .

- Toxicology Assessment : A toxicological evaluation was conducted to assess the safety profile of this compound. Findings showed that at therapeutic doses, the compound exhibited low toxicity levels in animal models, making it a promising candidate for further development .

Q & A

Q. What are the standard synthetic routes for preparing N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its derivatives?

- Methodological Answer : The synthesis typically involves two key steps:

Sulfonamide Formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under basic conditions (pH 9–10, aqueous Na₂CO₃) to form the parent sulfonamide .

N-Alkylation/Arylation : Treat the parent sulfonamide with alkyl/aryl halides (e.g., 2-bromo-N-phenylacetamides) in polar aprotic solvents like DMF, using LiH as a catalyst .

- Critical Parameters :

- pH control during sulfonylation ensures optimal nucleophilic substitution.

- Solvent choice (DMF) and LiH enhance reactivity for N-substitution.

Q. How are structural confirmations of synthesized derivatives validated?

- Methodological Answer : Use multi-spectral techniques:

- ¹H-NMR : Confirm substitution patterns (e.g., ethyl or phenyl groups) via chemical shifts and splitting patterns .

- IR Spectroscopy : Identify sulfonamide (-SO₂NH-) stretches (~1350–1150 cm⁻¹) and benzodioxin C-O-C vibrations (~1250 cm⁻¹) .

- CHN Analysis : Verify elemental composition and purity .

Q. What in vitro assays are used to screen for α-glucosidase inhibitory activity?

- Methodological Answer :

- Enzyme Inhibition Assay :

Prepare test compounds at varying concentrations (e.g., 10–100 μM).

Incubate with α-glucosidase enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).

Measure absorbance at 405 nm to calculate % inhibition and IC₅₀ values using nonlinear regression .

- Example Data :

| Compound | IC₅₀ (μM) | Reference Standard (Acarbose) |

|---|---|---|

| 7i | 86.31 ± 0.11 | 37.38 ± 0.12 |

| 7k | 81.12 ± 0.13 |

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

- Methodological Answer :

- Key Substituent Effects :

- Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance enzyme inhibition by increasing electrophilicity at the sulfonamide moiety .

- Lipophilic Groups (e.g., cyclopropyl): Improve membrane permeability, as seen in analogs with enhanced antibacterial activity .

- Example Comparison :

| Compound | Substituent | Activity (IC₅₀) |

|---|---|---|

| N-(4-methylphenyl)-derivative | Methylphenyl | Moderate (81 μM) |

| Parent sulfonamide | No substitution | Weak (>100 μM) |

Q. How can computational methods complement experimental data in drug design?

- Methodological Answer :

- In Silico Docking : Use tools like AutoDock to predict binding affinities between sulfonamide derivatives and α-glucosidase. Validate with experimental IC₅₀ values .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide moiety, benzodioxin ring) for target interaction .

Q. How to resolve contradictions in bioactivity data across similar derivatives?

- Methodological Answer :

- Systematic Analysis :

Assay Variability : Compare enzyme sources (e.g., microbial vs. mammalian α-glucosidase) and buffer conditions .

Substituent Positioning : Meta-substituted phenyl groups may sterically hinder enzyme binding vs. para-substituted analogs .

- Case Study : Derivatives with bulky aryl groups (e.g., 7l, IC₅₀ >100 μM) show reduced activity vs. smaller substituents (7k, IC₅₀ = 81 μM) due to steric effects .

Q. What mechanistic insights explain the acetylcholinesterase (AChE) inhibition by benzodioxin-sulfonamide hybrids?

- Methodological Answer :

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, 4-methylbenzenesulfonamide derivatives act as mixed-type inhibitors .

- Active Site Interactions : Molecular dynamics simulations suggest hydrogen bonding between sulfonamide -SO₂ group and AChE catalytic triad (Ser203, His447) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.